Home > Products > Screening Compounds P69338 > (E,E)-Farnesyl MTS
(E,E)-Farnesyl MTS -

(E,E)-Farnesyl MTS

Catalog Number: EVT-1504859
CAS Number:
Molecular Formula: C₁₆H₂₈O₂S₂
Molecular Weight: 316.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

(E,E)-Farnesyl MTS can be derived from farnesyl diphosphate, a crucial metabolite in the mevalonate pathway, which is involved in the synthesis of terpenoids and steroids. The classification of (E,E)-Farnesyl MTS falls under organic compounds with a focus on its role as a methyl thioether derivative of farnesyl.

Synthesis Analysis

Methods and Technical Details

The synthesis of (E,E)-Farnesyl MTS typically involves the modification of farnesyl diphosphate. One common approach is through the use of methylthio reagents that can introduce the methyl thio group into the farnesyl structure. For example, one method may involve:

  1. Preparation of Farnesyl Diphosphate: This can be achieved through enzymatic synthesis using farnesyl diphosphate synthase, which catalyzes the condensation of isopentenyl diphosphate with dimethylallyl diphosphate.
  2. Methylation Reaction: The introduction of the methyl thio group can be performed using methyl iodide or another suitable methylating agent in the presence of a base to facilitate nucleophilic substitution.

Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of (E,E)-Farnesyl MTS features a long hydrophobic chain typical of farnesyl compounds. The compound's structure includes:

  • Carbon Backbone: Composed of 15 carbon atoms typical for farnesyl derivatives.
  • Functional Groups: The presence of a methyl thioether group significantly influences its chemical reactivity and biological activity.

The molecular formula for (E,E)-Farnesyl MTS is C15H28SC_{15}H_{28}S, with a molecular weight calculated around 240.46 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

(E,E)-Farnesyl MTS participates in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The methyl thio group can be involved in nucleophilic substitution reactions, making it a suitable substrate for further chemical modifications.
  2. Enzymatic Reactions: As a farnesyl derivative, it can undergo enzymatic transformations mediated by farnesyltransferases, which attach it to target proteins in post-translational modifications.

The reactivity profile is influenced by both sterics and electronics associated with the methyl thioether functionality.

Mechanism of Action

Process and Data

The mechanism of action for (E,E)-Farnesyl MTS primarily involves its role as a substrate for farnesyltransferases. These enzymes facilitate the transfer of the farnesyl group to specific cysteine residues on target proteins, which is essential for their localization and function within cellular membranes.

  1. Binding: The compound binds to the active site of farnesyltransferase.
  2. Transfer: The transfer process involves nucleophilic attack by the cysteine thiol on the electrophilic carbon atom of the farnesyl group, resulting in protein modification.

This mechanism underscores its importance in regulating various signaling pathways within cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: (E,E)-Farnesyl MTS is typically a viscous liquid at room temperature.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but poorly soluble in water due to its hydrophobic nature.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data such as melting point, boiling point, and specific gravity are essential for practical applications but may vary based on purity and synthesis methods.

Applications

Scientific Uses

(E,E)-Farnesyl MTS has several significant applications in scientific research:

  • Biochemical Studies: It serves as a substrate for studying protein prenylation processes.
  • Drug Development: Due to its role in modifying protein functions, it is investigated as a potential therapeutic agent targeting diseases linked to dysregulated protein prenylation.
  • Synthetic Biology: It can be used in metabolic engineering to produce other valuable terpenoid compounds by manipulating biosynthetic pathways involving farnesyl diphosphate.
Introduction to Farnesyltransferase and (E,E)-Farnesyl MTS

Role of Farnesyltransferase in Post-Translational Protein Modification

Farnesyltransferase (FTase; EC 2.5.1.58) is a pivotal zinc-dependent heterodimeric enzyme comprising 48 kDa α and 46 kDa β subunits that catalyzes the attachment of a 15-carbon isoprenoid farnesyl group to specific protein substrates [1] [5]. This enzymatic reaction represents a critical post-translational modification essential for the membrane localization and biological activity of several signaling proteins. FTase achieves this by covalently linking farnesyl diphosphate (FPP) to the cysteine residue within the C-terminal CaaX motif (where C is cysteine, a is typically an aliphatic amino acid, and X determines substrate specificity) via a thioether linkage [1] [5].

The catalytic mechanism involves a coordinated SN2 nucleophilic attack, where the cysteine thiolate of the CaaX sequence, activated by the zinc ion at the FTase active site, displaces the diphosphate group from FPP [5]. This reaction generates farnesylated proteins that subsequently undergo additional processing steps (proteolysis and carboxymethylation) to achieve full functionality. Key physiological substrates include:

  • Ras GTPases (particularly H-Ras isoforms)
  • Nuclear lamins (Lamin A and B)
  • Centromere-associated proteins
  • Phosphatases and kinases involved in signal transduction [1] [9]

The biological consequence of defective farnesylation manifests severely in progeria syndromes, where impaired processing of prelamin A leads to nuclear abnormalities and accelerated aging. Furthermore, approximately 30% of human cancers harbor activating Ras mutations, making FTase an attractive therapeutic target since farnesylation is indispensable for Ras membrane localization and oncogenic signaling [1] [9].

Table 1: Key Characteristics of Farnesyltransferase

PropertyDescriptionFunctional Significance
StructureHeterodimer: α subunit (48 kDa) + β subunit (46 kDa)α subunit wraps around β subunit; β subunit contains catalytic pocket with zinc ion
Catalytic MechanismSN2 nucleophilic substitution coordinated by Zn²⁺Zinc activates cysteine thiolate for attack on FPP
ReactionFarnesyl diphosphate + Protein-CaaX → S-farnesyl protein + DiphosphateIrreversible modification anchoring proteins to membranes
Motif SpecificityCaaX box (C = Cys, a = aliphatic, X = Ser, Met, Gln, Ala)X residue determines FTase vs. GGTase selectivity
Key SubstratesH-Ras, Rheb, Nuclear Lamins, Centromeric ProteinsEssential for cellular proliferation, signaling, and structural integrity

Structural and Functional Significance of (E,E)-Farnesyl MTS in Biochemical Pathways

(E,E)-Farnesyl Methylthiosalicylate (MTS) represents a synthetic biochemical tool designed to mimic the natural farnesyl pyrophosphate (FPP) substrate while incorporating modifications for enhanced research utility. Unlike natural farnesol (3,7,11-trimethyl-2,6,10-dodecatrien-1-ol), which is derived from dephosphorylation of FPP, (E,E)-Farnesyl MTS features a thiosalicylate leaving group instead of pyrophosphate, facilitating its use in biochemical assays without requiring additional enzymatic processing [7]. The compound preserves the trans configuration at both the C2-C3 and C6-C7 double bonds – a stereochemical arrangement critical for molecular recognition by FTase's hydrophobic binding pocket [1] [5].

The structural attributes of (E,E)-Farnesyl MTS include:

  • A linear 15-carbon isoprenoid chain with three isoprene units
  • Trans double bonds at positions 2-3 and 6-7
  • Methyl groups at positions 3, 7, and 11
  • Reactive methylthiosalicylate moiety at C1 [7] [10]

In biochemical pathways, (E,E)-Farnesyl MTS serves as a mechanistic probe and competitive substrate that enables precise interrogation of FTase kinetics and inhibition. When utilized in fluorometric FTase assays (e.g., EnzyFluo™ kits), the dansyl-GCVIA peptide substrate's fluorescence increases upon farnesylation. (E,E)-Farnesyl MTS competes with FPP for the FTase active site, thereby reducing dansyl peptide modification and measurable fluorescence [10]. This application provides critical insights into:

  • Catalytic efficiency (kcat/Km) of FTase toward modified substrates
  • Inhibitor potency (IC50) of candidate compounds
  • Substrate specificity determinants within the FPP binding pocket [10]

Furthermore, (E,E)-Farnesyl MTS facilitates the study of non-enzymatic protein farnesylation, enabling controlled modification of cysteine residues in peptides or proteins to generate semi-synthetic farnesylated constructs for structural biology and biophysical studies. This application circumvents challenges associated with enzymatic farnesylation, such as the requirement for specific CaaX sequences and low yields [7].

Historical Development of Farnesyltransferase Inhibitors (FTIs)

Early Rational Design and Clinical Challenges

The development of FTIs emerged from pioneering structural biology work in the 1990s that elucidated FTase's ternary complex architecture. The first crystal structures of human FTase (2001) revealed how CaaX tetrapeptides and mimetics bind in a conformation distinct from native substrates, preventing productive catalysis [1]. This structural insight guided the rational design of first-generation FTIs:

  • CAAX peptidomimetics (e.g., FTI-277): Designed based on the CVIM sequence of K-Ras but with non-hydrolyzable peptide bonds
  • FPP competitive inhibitors (e.g., L-739,750): Mimicked the farnesyl moiety but incorporated non-metabolizable groups
  • Bisubstrate analogs (e.g., BMS-214662): Combined features of both FPP and CaaX motifs [1] [9]

Table 2: Historical Milestones in FTI Development

PhaseTime PeriodKey AdvancesClinical Outcomes
Target Validation1990-1995Discovery of Ras farnesylation dependency; First CAAX competitive inhibitorsPreclinical proof-of-concept in H-Ras models
First-Generation FTIs1995-2000Peptidomimetics (L-739,750); Non-peptidic inhibitors (Tipifarnib); Crystal structuresPhase I trials demonstrating safety but limited efficacy
Second-Generation2000-2010Dual FTase/GGTase inhibitors; Improved bioavailability (Lonafarnib)FDA approval for Progeria (2020); Modest activity in hematologic malignancies
New Applications2010-PresentRepurposing for parasitic/viral infections; Natural product discoveryAntibacterial effects against MRSA; Anti-malarial activity

Despite promising preclinical activity in tumors driven by H-Ras mutations, early FTIs demonstrated disappointing clinical efficacy in common carcinomas. This limitation was attributed to:

  • Alternative prenylation of K-Ras and N-Ras by geranylgeranyltransferase-I (GGTase-I)
  • Complex feedback mechanisms in the mevalonate pathway
  • Oncogenic redundancy beyond Ras proteins [9]

Natural Product-Derived FTIs and Structural Diversity

Natural products have emerged as valuable scaffolds for FTI development, offering structural diversity and novel mechanisms. Quinones and terpenoids from plants, fungi, and marine organisms demonstrate potent FTase inhibition:

Table 3: Representative Natural Product FTIs and Their Activity

SourceCompound ClassExemplary CompoundsFTase IC50
Tectona grandisQuinonesTecomaquinone I65 nM
Tectol2.09 µM
Adocia sp. spongeQuinonesHalenaquinone derivatives31-57 nM
Aplidium conicumTerpenoidsThiaplidiaquinones A/B0.78-1.22 µM
Penicillium sp.MeroterpenoidsAndrastins A-C13.3-47.1 µM
Antrodia camphorataBenzoquinoneAntroquinonol2.99 µM
Streptomyces sp.AlkaloidsUCF116 compounds0.6-100 µM
Dichrostachys cinereaAlkaloidsDichrostachines1.8-86 µM

These compounds exhibit diverse inhibitory mechanisms:

  • Tecomaquinone I (65 nM IC50) competitively binds the FPP site through hydrophobic interactions
  • Halenaquinone derivatives function as bisubstrate inhibitors by occupying both FPP and peptide binding pockets
  • Dichrostachine H (1.8 µM IC50) disrupts zinc coordination with the cysteine thiolate [8]

Structural modifications of these natural leads have yielded second-generation FTIs with improved pharmacological properties. For instance, optimization of the thiaplidiaquinone scaffold produced analogs with IC50 values as low as 54 nM [8] [11]. Contemporary screening platforms (e.g., EnzyFluo™ fluorometric assays) enable high-throughput evaluation (Z' factor >0.8 in 384-well format) of both synthetic and natural compound libraries [10].

Emerging Therapeutic Applications Beyond Oncology

While oncology initially drove FTI development, new applications exploit their broad biological activity:

  • Progeria Treatment: Lonafarnib (Zokinvy™) received FDA approval (2020) for Hutchinson-Gilford progeria syndrome by inhibiting abnormal farnesylation of progerin, improving vascular stiffness and extending lifespan [3] [4]
  • Anti-Infective Agents: FTIs exhibit potent activity against:
  • Hepatitis D virus (Lonafarnib in Phase III trials)
  • Plasmodium falciparum (IC50 300 nM for tipifarnib analogs)
  • Gram-positive bacteria including MRSA and Streptococcus pneumoniae through disruption of protein prenylation in pathogens [4] [8]
  • Parasitic Diseases: FTIs block protein prenylation in Trypanosoma and Leishmania species, showing IC50 values of 1-10 µM [8]

These applications highlight how (E,E)-Farnesyl MTS and related compounds continue enabling fundamental research into protein prenylation while inspiring therapeutic innovation across diverse disease contexts.

Properties

Product Name

(E,E)-Farnesyl MTS

Molecular Formula

C₁₆H₂₈O₂S₂

Molecular Weight

316.52

Synonyms

(E,E)-Farnesyl Methanethiosulfonate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.